N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide
Description
This compound features a tetrahydrobenzo[b][1,4]oxazepine core, a seven-membered heterocyclic ring containing oxygen and nitrogen atoms. Key substituents include:
- 4-Oxo group: Introduces a ketone moiety, enhancing hydrogen-bonding capabilities.
- 5-Propyl chain: Influences lipophilicity and molecular flexibility.
- 4-Methylbenzenesulfonamide: Attached at the 7-position of the benzooxazepine, this group contributes to electronic and steric properties, affecting solubility and target interactions.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-5-12-23-18-13-16(8-11-19(18)27-14-21(3,4)20(23)24)22-28(25,26)17-9-6-15(2)7-10-17/h6-11,13,22H,5,12,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQFNUFVOJURQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanisms of action typically involve:
- Inhibition of Cell Wall Synthesis : The compound disrupts the synthesis of peptidoglycan in bacterial cell walls.
- Disruption of Metabolic Pathways : It interferes with critical metabolic processes in bacteria.
A notable study published in PubMed highlighted that specific modifications to the sulfonamide group enhanced antibacterial activity significantly .
Anti-inflammatory Effects
The compound has been evaluated for its potential anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This is particularly relevant for conditions characterized by chronic inflammation.
Key findings include:
- Reduction in nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS).
This suggests a mechanism through which the compound could be beneficial in treating inflammatory diseases .
Antioxidant Properties
The antioxidant activity of related compounds has been observed through their ability to scavenge free radicals and reduce oxidative stress markers. This property indicates potential therapeutic applications in diseases where oxidative stress is a contributing factor.
The biological effects can be attributed to mechanisms such as:
- Enzyme Inhibition : Targeting specific enzymes involved in oxidative stress.
- Receptor Modulation : Modulating receptors involved in inflammatory responses.
These mechanisms highlight the compound's multifaceted role in mitigating oxidative damage .
Study 1: Antimicrobial Efficacy
A comprehensive evaluation of several derivatives similar to the target compound was conducted to assess their antimicrobial efficacy. The results indicated that modifications to the sulfonamide group led to enhanced antibacterial activity against various bacterial strains .
Study 2: Anti-inflammatory Mechanism
Research focusing on the anti-inflammatory potential demonstrated that related compounds effectively reduced levels of inflammatory markers in vitro. This suggests a promising avenue for developing treatments for inflammatory diseases .
Study 3: In Silico Studies
In silico studies utilizing tools like Molinspiration and PreADMET have been performed to predict the pharmacokinetic behavior of this compound. These studies indicated favorable absorption and distribution characteristics, suggesting potential for further development in medicinal applications .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Structural Differences
The primary analogue for comparison is N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide (CAS 922049-79-4) . Differences include:
| Feature | Target Compound | CAS 922049-79-4 Analogue |
|---|---|---|
| Sulfonamide Position | Attached at 7-position of benzooxazepine | Attached at 8-position of benzooxazepine |
| Sulfonamide Substituents | Single 4-methyl group on benzene | 2,4,5-Trimethyl groups on benzene |
| Molecular Formula | Likely C22H28N2O4S* | C23H30N2O4S |
| Molecular Weight | ~416.5 g/mol* | 430.6 g/mol |
*Estimated based on structural similarity to CAS 922049-79-3.
Implications of Structural Variations
a. Positional Isomerism (7- vs. 8-Substitution)
- Spatial Orientation : The 7- vs. 8-position alters the spatial placement of the sulfonamide group, which may impact interactions with biological targets (e.g., enzymes or receptors). For instance, the 7-substituted derivative may adopt a conformation that better complements a binding pocket.
- Electronic Effects : Proximity to the oxazepine’s oxygen or nitrogen atoms could modulate electron density, influencing reactivity or binding affinity.
b. Methyl Group Substitution on Sulfonamide
- Steric Effects : Additional methyl groups in the analogue may hinder interactions with flat binding sites, whereas the single methyl group in the target compound offers a balance between bulk and flexibility.
Hypothetical Research Findings Based on Structural Analysis
Physicochemical Properties
| Property | Target Compound (7-Substituted) | CAS 922049-79-4 (8-Substituted) |
|---|---|---|
| logP (Predicted) | ~3.2 | ~3.8 |
| Solubility (mg/mL) | Moderate (e.g., 0.1–1 in DMSO) | Low (e.g., <0.1 in DMSO) |
| Metabolic Stability | Likely higher due to fewer methyl groups | Potentially lower due to increased CYP450 interactions |
Q & A
Q. What are the recommended synthetic pathways for N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide?
Methodological Answer: The synthesis typically involves multi-step organic reactions. A plausible route includes:
Core Benzoxazepine Formation : Condensation of substituted benzaldehyde derivatives with amino alcohols, followed by cyclization under acidic conditions to form the tetrahydrobenzo[b][1,4]oxazepin scaffold .
Sulfonamide Functionalization : Reacting the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group.
Key Considerations :
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : To unambiguously determine stereochemistry and hydrogen-bonding interactions (if crystallizable) .
- High-Resolution Mass Spectrometry (HRMS) : For molecular formula confirmation .
Q. How can researchers assess the compound’s preliminary biological activity?
Methodological Answer:
- In vitro Assays :
- Dose-Response Studies : Use logarithmic concentration ranges (1 nM–100 µM) to calculate IC₅₀/EC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis?
Methodological Answer:
- Design of Experiments (DoE) :
- Computational Modeling :
Q. How can contradictory biological activity data be resolved across studies?
Methodological Answer:
- Data Triangulation :
- Meta-Analysis :
Q. What computational strategies predict the compound’s reactivity or metabolic pathways?
Methodological Answer:
- Reactivity Prediction :
- ADMET Modeling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
